molecular formula C15H29NSi B153634 N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine CAS No. 125542-04-3

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

Cat. No.: B153634
CAS No.: 125542-04-3
M. Wt: 251.48 g/mol
InChI Key: ZXPSQIUMSOPNIA-UHFFFAOYSA-N
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Description

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine (CAS: 125542-04-3) is a silanamine derivative featuring a tert-butylamino group attached to a dimethylsilyl moiety, which is further bonded to a tetramethylcyclopentadienyl (Cp*) ring. Its molecular formula is C₁₅H₂₉NSi (molecular weight: 251.48 g/mol). The compound is commercially available and serves as a precursor for organometallic catalysts, particularly in polymerization reactions .

Key structural features include:

  • A tetramethylcyclopentadienyl ring providing steric bulk and electron-donating properties.
  • A silanamine group (Si-N bond) enabling coordination to transition metals.
  • tert-Butyl and dimethyl substituents enhancing thermal stability and modulating reactivity.

Properties

IUPAC Name

N-[dimethyl-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NSi/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7/h14,16H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPSQIUMSOPNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C1[Si](C)(C)NC(C)(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393399
Record name N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
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Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125542-04-3
Record name N-(1,1-Dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
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Record name N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silanamine
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Record name Silanamine, N-(1,1-dimethylethyl)-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)
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Preparation Methods

Silane Precursor Preparation

The chlorosilane precursor is synthesized by treating tetramethylcyclopentadiene with dimethylchlorosilane in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step ensures regioselective attachment of the silicon atom to the cyclopentadienyl ring.

Amine Substitution Reaction

The critical step involves substituting the chlorine atom on silicon with tert-butylamine. Key parameters include:

  • Solvent : Dichloromethane or toluene for optimal solubility.

  • Temperature : Room temperature (20–25°C) to avoid side reactions.

  • Stoichiometry : A 1:1 molar ratio of chlorosilane to amine, with excess amine sometimes used to drive the reaction.

Example Protocol :

  • Dissolve (2,3,4,5-tetramethylcyclopentadienyl)dimethylchlorosilane (10 mmol) in 50 mL anhydrous toluene.

  • Add tert-butylamine (12 mmol) dropwise under N₂.

  • Stir for 12–24 hours at 25°C.

  • Filter precipitated ammonium chloride and concentrate the filtrate.

Yield improvements (up to 85%) are achieved by adding a tertiary amine (e.g., triethylamine) to scavenge HCl.

Purification and Characterization

Purification Methods

  • Column Chromatography : Silica gel eluted with hexane/ethyl acetate (9:1) removes unreacted amine and silane byproducts.

  • Crystallization : Slow evaporation from pentane at −20°C yields high-purity crystals.

Analytical Data

  • ¹H NMR (CDCl₃): δ 1.25 (s, 9H, tert-butyl), 1.98–2.15 (m, 12H, cyclopentadienyl-CH₃), 3.42 (s, 6H, Si–CH₃).

  • Mass Spectrometry : m/z 251.48 [M]⁺, consistent with the molecular formula C₁₅H₂₉NSi.

Comparative Analysis of Methodologies

ParameterChlorosilane RouteGrignard Route
Yield 72–85%60–70%
Reaction Time 12–24 hours48–72 hours
Byproducts HCl, NH₄ClMg salts
Scalability Industrial-scaleLab-scale

The chlorosilane route is favored for its efficiency and lower metal contamination. Alternative methods, such as Grignard reagent approaches, involve reacting Si(NR₂) precursors with cyclopentadienylmagnesium bromide but suffer from lower yields and complexity.

Challenges and Mitigation Strategies

  • Moisture Sensitivity : Chlorosilanes hydrolyze readily, necessitating strict anhydrous conditions. Solvents must be dried over molecular sieves, and reactions performed under inert gas.

  • Steric Hindrance : Bulky tert-butylamine requires prolonged reaction times. Ultrasound irradiation (40 kHz) has been shown to accelerate diffusion and improve yields by 15%.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance mixing and heat transfer. Key adjustments include:

  • Residence Time : 30 minutes at 50°C.

  • Solvent Recovery : Toluene is distilled and reused, reducing costs by 40%.

Emerging Methodologies

Recent advances focus on catalytic amine silylation using transition metal catalysts (e.g., Pd/C). This method achieves yields >90% at 80°C but requires post-synthesis metal removal .

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions often involve the replacement of the silicon atom with other groups, using reagents like Grignard reagents.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of siloxanes or silicates.

  • Reduction Products: Reduction can lead to the formation of various silicon hydrides.

  • Substitution Products: Substitution reactions can produce a range of organosilicon compounds with different functional groups.

Scientific Research Applications

Catalysis in Polymerization Reactions

One of the primary applications of N-tert-butyl silanamine is as a catalyst in polymerization processes. It facilitates the formation of polymers by acting as a Lewis acid or base, promoting the reaction between monomers. This compound can be particularly effective in:

  • Olefin Polymerization : It has been shown to enhance the efficiency of polymerization reactions involving olefins, leading to high molecular weight products with desirable properties .

Synthesis of Organoactinide Complexes

N-tert-butyl silanamine is also utilized in the preparation of constrained geometry organoactinide complexes. These complexes are important for:

  • Catalytic Applications : They serve as catalysts in various organic transformations, including olefin metathesis and polymerization reactions.

The ability to form stable complexes with actinides allows for controlled reactivity and selectivity in synthetic pathways .

Case Study 1: Polymerization Efficiency

A study demonstrated that using N-tert-butyl silanamine as a catalyst significantly increased the yield and molecular weight of polyethylene produced from ethylene monomers. The reaction conditions were optimized to achieve maximum efficiency, showcasing the compound's effectiveness in industrial applications .

Case Study 2: Organometallic Chemistry

Research published in the Journal of Organometallic Chemistry highlighted the use of N-tert-butyl silanamine in synthesizing novel organoactinide complexes. These complexes exhibited unique catalytic properties that improved reaction rates and selectivity in organic synthesis . The study provided detailed mechanistic insights into how the compound interacts with actinides to form stable complexes.

Comparison with Similar Compounds

Structural Analogues: Disilane Derivatives

1,1,2,2-Tetramethyl-1,2-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)disilane () differs structurally by replacing the silanamine group with a disilane (Si-Si) core . Key distinctions include:

Property Target Silanamine Compound Disilane Derivative ()
Core Structure Si-N bond Si-Si bond (length: 2.3444 Å)
Cyclopentadienyl Arrangement Single Cp* ring Two Cp* rings in trans conformation
Key Interactions Potential for metal coordination C-H···H intermolecular interactions
Applications Catalyst precursor Ligand for ansa-metallocenes

The disilane derivative’s Si-Si bond confers rigidity, while the silanamine’s Si-N bond offers nucleophilic reactivity for metal coordination .

Organometallic Complexes

The target compound is a ligand in titanium dichloride complexes (e.g., Dimethylsilyl(t-butylamido)(tetramethylcyclopentadienyl)titanium dichloride ; ). Comparisons with other metallocene ligands:

Ligand Type Example Compound Key Features
Silanamine-Cp* Ligand Target Compound + TiCl₂ High steric bulk, electron-rich Ti center
Tetraphenyl-Cp Rhodium Rhodium with tetraphenyl-Cp () Electron-withdrawing phenyl groups
Pentafluorophenyl-Cp Rhodium Rhodium with pentafluorophenyl-Cp () Strong electron-withdrawing effects

The tetramethyl groups on the Cp* ring in the silanamine ligand donate electrons, enhancing the metal’s electron density compared to phenyl-substituted analogues. This increases catalytic activity in olefin polymerization .

Hazard and Regulatory Profiles

The titanium complex derived from the silanamine ligand is classified under EU regulations with hazards R11 (flammable), R34 (causes burns), and R53 (toxic to aquatic life) . Comparatively, rhodium complexes with fluorinated ligands () may pose additional environmental risks due to fluorine persistence.

Biological Activity

N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine (CAS Number: 125542-04-3) is a silanamine compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and databases.

PropertyValue
Molecular FormulaC15H29NSi
Molecular Weight251.49 g/mol
Density0.878 g/mL at 25ºC
Boiling Point110ºC at 3 mmHg
Flash Point86ºC
LogP5.02710

Research indicates that this compound exhibits biological activity primarily through its interactions with cellular pathways. Its silanamine group may influence various biochemical processes, including:

  • Antioxidant Activity : The presence of the cyclopentadiene moiety suggests potential antioxidant properties that could mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies hint at the compound's ability to inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be conclusively identified.

Antioxidant Properties

A study conducted by Alt et al. (1999) explored the antioxidant capabilities of similar silanamine compounds. While direct data on this compound is limited, related compounds demonstrated significant free radical scavenging activity in vitro.

Toxicological Assessments

Toxicological evaluations available through databases such as PubChem and Pharos indicate that while there are no extensive reports on human toxicity specifically for this compound, its structural relatives often show low toxicity profiles. The GreenScreen® assessment suggests that it may not pose significant ecological risks based on preliminary hazard evaluations.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its potential applications.

Compound NameAntioxidant ActivityEnzyme InhibitionToxicity Level
Compound AModerateYesLow
Compound BHighNoModerate
N-tert-butyl...TBDTBDTBD

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound:

  • In Vivo Studies : Further research is needed to evaluate its efficacy and safety in animal models.
  • Mechanistic Studies : Detailed investigations into its mechanism of action will clarify its role in cellular processes.
  • Broader Toxicological Profiling : Comprehensive assessments will help establish a clearer safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Silylation Reactions : Use organosilicon precursors (e.g., chlorosilanes) and cyclopentadienyl lithium reagents under inert atmospheres to avoid hydrolysis .
  • Optimization Parameters :
  • Temperature : Conduct reactions at –78°C to 0°C to stabilize reactive intermediates.
  • Catalysts : Test Lewis acids (e.g., AlCl₃) or transition metals (e.g., Pd catalysts) to improve coupling efficiency.
  • Purification : Employ column chromatography with silica gel or preparative HPLC, monitoring purity via GC/MS or NMR .
  • Yield Tracking : Tabulate yields under varying conditions (e.g., solvent polarity, stoichiometry) to identify optimal protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ²⁹Si NMR to confirm substituent connectivity and steric environments. For example, ²⁹Si NMR can resolve silicon-centered stereochemistry .
  • X-ray Crystallography : Resolve solid-state structure to validate cyclopentadienyl ring geometry and tert-butyl positioning .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns help identify degradation products .
  • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated chemical shifts) to resolve ambiguities .

Q. How does the steric environment of the tert-butyl and cyclopentadienyl groups influence the compound’s reactivity in coordination chemistry?

  • Methodological Answer :

  • Steric Maps : Generate steric maps using computational tools (e.g., SambVca) to quantify ligand bulk and predict metal-ligand binding preferences .
  • Experimental Validation : Perform titration experiments with transition metals (e.g., Fe, Ru) and monitor binding via UV-Vis or NMR spectroscopy. Compare results with less-hindered analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray) when confirming the compound’s structure?

  • Methodological Answer :

  • Dynamic Effects : Consider conformational flexibility in solution (NMR) versus rigid solid-state structures (X-ray). Use variable-temperature NMR to probe dynamic behavior .
  • Complementary Techniques : Augment with IR spectroscopy (to detect functional groups) and electron diffraction for intermediate phases.
  • Sample Purity : Re-run chromatography or recrystallization to exclude impurities affecting NMR signals .

Q. What strategies are effective in designing experiments to study the compound’s role in catalytic cycles, particularly in transition metal complexes?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow spectroscopy or in-situ NMR to track intermediate formation during catalytic turnover.
  • Isotopic Labeling : Introduce ¹³C or ²H labels to the cyclopentadienyl ring to trace ligand participation in redox steps .
  • Computational Modeling : Pair DFT calculations (e.g., Gibbs free energy of transition states) with experimental rate data to map catalytic pathways .

Q. What are the best practices for handling and storing this compound to prevent degradation, given its sensitivity to environmental factors?

  • Methodological Answer :

  • Storage Conditions : Store under argon or nitrogen in flame-sealed glass ampules to prevent oxidation or hydrolysis. Avoid exposure to moisture or light .
  • Stability Monitoring : Conduct periodic NMR analysis (e.g., every 3 months) to detect decomposition. Use TLC or GC/MS to identify degradation byproducts .

Q. How can computational chemistry (e.g., DFT) be integrated with experimental data to predict and explain the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Electronic Structure Analysis : Calculate HOMO/LUMO energies to predict redox behavior. Compare with cyclic voltammetry data to validate computational models .
  • Reactivity Predictions : Simulate reaction pathways (e.g., silylation or ligand substitution) using molecular dynamics (MD) and validate with kinetic experiments .

Data Presentation Guidelines

  • Example Table for Synthesis Optimization :

    Condition VariationTemperature (°C)CatalystSolventYield (%)Purity (GC/MS)
    Baseline0NoneTHF4592%
    Optimized–30AlCl₃Toluene7898%
  • Reference Spectral Data : Include ²⁹Si NMR shifts (e.g., δ –15 to –25 ppm for silicon-amine bonds) and X-ray crystallographic parameters (e.g., bond angles, torsional strains) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine
Reactant of Route 2
Reactant of Route 2
N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanamine

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